4-Formyl-5-hydroxynicotinic acid
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Overview
Description
4-Formyl-5-hydroxynicotinic acid: is a derivative of nicotinic acid, characterized by the presence of a formyl group at the fourth position and a hydroxyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-5-hydroxynicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the oxidation of this compound using appropriate oxidizing agents under controlled conditions . Another approach involves the catalytic conversion of nicotinic acid by specific microorganisms .
Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and sustainability. For instance, the use of Pseudomonas putida for the catalytic conversion of nicotinic acid has been reported as an effective method .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 4-Carboxy-5-hydroxynicotinic acid.
Reduction: 4-Hydroxymethyl-5-hydroxynicotinic acid.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
4-Formyl-5-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-Formyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The formyl and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Hydroxynicotinic acid
- 5-Hydroxynicotinic acid
- 6-Hydroxynicotinic acid
Comparison: 4-Formyl-5-hydroxynicotinic acid is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-Hydroxynicotinic acid primarily undergoes hydroxylation reactions, the formyl group in this compound allows for additional functionalization possibilities .
Properties
Molecular Formula |
C7H5NO4 |
---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
4-formyl-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-8-2-6(5)10/h1-3,10H,(H,11,12) |
InChI Key |
RURFNYSJTYCZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)C=O)C(=O)O |
Origin of Product |
United States |
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